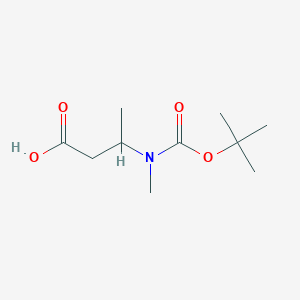

3-(N-Boc-N-methyl-amino)butanoic acid

Description

3-(N-Boc-N-methyl-amino)butanoic acid is a specialized β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent on the nitrogen atom at the third carbon of the butanoic acid backbone. This compound is widely used in peptide synthesis and medicinal chemistry due to its dual functionality: the Boc group protects the amine during reactions, while the methyl group modulates steric and electronic properties. Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol (exact mass may vary slightly based on stereochemistry) .

The Boc group enhances solubility in organic solvents, facilitating coupling reactions in solid-phase peptide synthesis (SPPS). The methyl substituent increases steric hindrance, which can influence conformational preferences in peptide chains .

Properties

IUPAC Name |

3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHMMBUTUOAXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Tandem Reductive Amination

A highly efficient one-pot method for synthesizing N-Boc-protected secondary amines involves the direct reductive amination of aldehydes with primary amines using sodium triacetoxyborohydride (STAB) and di-tert-butyl dicarbonate ((Boc)₂O). This tandem reaction proceeds via imine formation, followed by in situ Boc protection, effectively preventing side reactions such as lactamization. For example, reacting methyl 4-aminobutyrate with benzaldehyde under these conditions yields N-Boc-benzylamino esters with >90% efficiency.

Reaction Conditions:

-

Solvent: Dichloromethane, dichloroethane, or toluene

-

Temperature: Room temperature (20–25°C)

-

Catalyst: STAB (1.2 equiv)

-

Boc Agent: (Boc)₂O (1.1 equiv)

This method is particularly advantageous for synthesizing 3-(N-Boc-N-methyl-amino)butanoic acid derivatives, as it avoids the need for intermediate isolation and minimizes impurity formation.

Stepwise Protection Using Inorganic Bases

A patent-pending approach employs a stepwise protocol to synthesize N-Boc-protected amino acids by first forming a methylamino intermediate followed by Boc protection. The reaction of 3-amino-4-(2,4,5-trifluorophenyl)butyric acid with N-Boc-methylamine in the presence of sodium hydroxide and toluene achieves high purity (98%) and yield (85%).

Key Steps:

-

Base-Mediated Amination:

-

Boc Protection:

-

Agent: tert-Butoxycarbonyl anhydride

-

Work-Up: Aqueous extraction and crystallization

-

This method is scalable to 50 mmol and suitable for industrial production due to its operational simplicity.

Catalytic Asymmetric Synthesis via 1,3-Nitrogen Migration

Iron-Catalyzed C(sp³)−H Functionalization

A novel two-step protocol converts carboxylic acids into N-Boc-protected α-amino acids using iron catalysis. The process involves:

-

Azanyl Ester Formation: Coupling the carboxylic acid with BocNHOH.

-

1,3-Nitrogen Migration: Stereocontrolled insertion into the C(sp³)−H bond using an iron catalyst.

Advantages:

-

Substrate Scope: Compatible with linear and α-branched carboxylic acids.

-

Stereocontrol: Enantioselective synthesis of α-monosubstituted and enantioconvergent synthesis of α,α-disubstituted amino acids.

For 3-(N-Boc-N-methyl-amino)butanoic acid, this method enables precise control over the methylamino group’s configuration, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Process Optimization

Solvent Selection and Impurity Control

The choice of solvent significantly impacts impurity profiles. Toluene, favored in industrial settings, reduces condensation impurities compared to dichloromethane or tetrahydrofuran. For instance, using toluene decreases impurity A from 15% to <2% in Boc-protected amino acid synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(N-Boc-N-methyl-amino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used.

Substitution: Aluminum chloride (AlCl3) and trimethylsilyl iodide (TMSI) are frequently employed.

Major Products

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a key building block in the synthesis of peptides for therapeutic development. |

| Drug Development | Important for designing novel therapeutics that target specific biological pathways. |

| Bioconjugation | Aids in attaching biomolecules to surfaces, enhancing functionality in diagnostics. |

| Neuroscience Research | Utilized in studies of neuropeptides to understand neurological functions and disorders. |

Peptide Synthesis

3-(N-Boc-N-methyl-amino)butanoic acid is primarily used as a building block in peptide synthesis. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions without interfering with other functional groups, which is crucial for developing new pharmaceuticals. The compound can be incorporated into various peptide sequences, enhancing their stability and bioactivity.

- Case Study : In a study focused on synthesizing bioactive peptides, researchers utilized this compound to create novel peptide structures that exhibited enhanced binding affinity to target receptors, demonstrating its utility in drug design .

Drug Development

The compound plays a significant role in drug development by enabling the creation of peptide-based drugs that can modulate biological pathways effectively. Its unique structure allows for the design of bioactive molecules with improved therapeutic efficacy.

- Example : A recent investigation into new therapeutic agents for treating neurodegenerative diseases highlighted the use of this compound as a precursor for synthesizing compounds that showed promise in preclinical trials .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to various surfaces or other molecules. This application is particularly valuable in enhancing the functionality of diagnostics and therapeutics.

- Application Insight : Researchers have successfully employed this compound in developing targeted drug delivery systems where biomolecules are conjugated to nanoparticles, improving specificity and reducing off-target effects .

Neuroscience Research

The compound is also significant in neuroscience research, particularly in studies related to neuropeptides. It aids researchers in understanding neurological functions and disorders by providing a means to synthesize specific neuropeptide analogs.

Mechanism of Action

The mechanism of action of 3-(N-Boc-N-methyl-amino)butanoic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a stable carbamate linkage that prevents the amine from participating in unwanted side reactions. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-Protected Amino Butanoic Acids

(R)-3-(Boc-amino)butyric acid

- Structure : Lacks the N-methyl group but retains the Boc-protected amine at position 3.

- Molecular Weight: 201.22 g/mol (C₉H₁₇NO₄).

- Applications : Used in chiral peptide synthesis. The absence of the methyl group reduces steric hindrance, making it more reactive in amide bond formation compared to the N-methyl derivative .

N-Boc-2-aminoisobutyric acid

- Structure : Features a Boc-protected amine at position 2 with an isobutyl side chain.

- Molecular Weight: 203.23 g/mol (C₉H₁₇NO₄).

- Key Difference: The α-position substitution (C2) restricts backbone flexibility, making it a conformationally constrained analog. This contrasts with the β-substitution in 3-(N-Boc-N-methyl-amino)butanoic acid, which allows greater rotational freedom .

(S)-N-Boc-3-aminobutyric acid

N-Methylated Amino Acids

(R)-3-(Methylamino)butanoic acid

- Structure : Lacks the Boc group, exposing the primary amine.

- Molecular Weight: 117.15 g/mol (C₅H₁₁NO₂).

- Applications : Used as a building block in natural product synthesis. The unprotected amine allows direct functionalization but requires careful handling due to reactivity .

4-(N,N-Dimethylamino)butanoic acid

Acylated Derivatives

N-Caffeoyl-4-aminobutyric acid

- Structure: Combines a caffeoyl moiety with a 4-aminobutyric acid backbone.

- Molecular Weight: 265.26 g/mol (C₁₃H₁₅NO₅).

- Applications : Exhibits antioxidant properties due to the catechol group in the caffeoyl moiety. The absence of a Boc group allows direct interaction with biological targets .

Fmoc-SR-Dab(3-Aloc)-OH

- Structure: Features Fmoc and Alloc protecting groups on a diaminobutyric acid (Dab) scaffold.

- Molecular Weight : 424.45 g/mol (C₂₃H₂₄N₂O₆).

- Comparison : The Fmoc group offers orthogonal deprotection (base-sensitive) compared to the acid-labile Boc group, enabling sequential peptide assembly strategies .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| This compound | C₁₀H₁₉NO₄ | 217.26 | Not explicitly listed | Boc and N-methyl protection |

| (R)-3-(Boc-amino)butyric acid | C₉H₁₇NO₄ | 201.22 | 102507-13-1 | Chiral Boc-protected β-amino acid |

| N-Boc-2-aminoisobutyric acid | C₉H₁₇NO₄ | 203.23 | 30992-29-1 | α-Substituted constrained analog |

| (R)-3-(Methylamino)butanoic acid | C₅H₁₁NO₂ | 117.15 | 294874-99-0 | Unprotected primary amine |

| N-Caffeoyl-4-aminobutyric acid | C₁₃H₁₅NO₅ | 265.26 | 110882-10-5 | Antioxidant functionality |

Biological Activity

3-(N-Boc-N-methyl-amino)butanoic acid, also known as N-Boc-β3-amino acid, is a derivative of amino acids that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique structural characteristics that influence its interactions with biological systems, making it a subject of interest in various research domains.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a benzyloxycarbonyl (Boc) group and a methylamino group. This structural configuration is significant for its stability and solubility, which are critical for biological applications.

Key Structural Features

| Feature | Description |

|---|---|

| Backbone | Butanoic acid |

| Functional Groups | N-Boc (benzyloxycarbonyl), N-methyl amino |

| Chirality | Chiral center present, influencing activity |

The presence of the Boc group enhances the compound's stability and bioavailability, which are essential for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties . Preliminary studies suggest it can inhibit specific enzymes involved in metabolic pathways, which could be leveraged to develop new antimicrobial agents. Its activity has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative organisms .

Case Study: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of synthesized compounds derived from N-Boc amino acids. The results indicated that derivatives containing this compound showed significant inhibitory zones against pathogens such as Staphylococcus aureus and Escherichia coli, with zone of inhibition values ranging from 10 to 20 mm .

Enzyme Inhibition

The compound's structure allows it to interact selectively with certain enzymes, potentially acting as an inhibitor. This property is crucial for developing therapeutic agents targeting specific biochemical pathways.

Research Findings on Enzyme Interaction

Utilizing techniques like surface plasmon resonance, studies have shown that this compound can bind selectively to enzymes involved in metabolic regulation. This selective binding is indicative of its potential role as a therapeutic agent in metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound has been optimized to produce enantiomerically pure forms efficiently. Various synthetic routes have been explored to enhance yield and reduce the use of hazardous reagents .

Synthesis Methods Overview

| Method | Description |

|---|---|

| Boc Protection | Protecting the amino group to enhance stability |

| Methylation | Introducing a methyl group to increase activity |

| Coupling Reactions | Forming derivatives through coupling with other amino acids |

These methods are crucial for generating compounds with enhanced biological activities.

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique properties of this compound relative to other amino acid derivatives.

| Compound Name | Unique Features | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| L-Valine | Essential amino acid | Low (5-8 mm) |

| N-Boc-L-Valine | Increased stability; used in peptide synthesis | Moderate (8-10 mm) |

| N-Boc-β3-Amino Acid | Enhanced solubility and activity | High (10-20 mm) |

This table illustrates that this compound exhibits superior antimicrobial activity compared to its counterparts, emphasizing its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(N-Boc-N-methyl-amino)butanoic acid?

- The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) and methylamine groups to a butanoic acid backbone. A common method includes hydrolysis of a methyl ester intermediate under basic conditions (e.g., lithium hydroxide in THF/water at 25–50°C for 4 hours) to yield the carboxylic acid . Reaction time and temperature must be tightly controlled to minimize side reactions, such as premature deprotection of the Boc group. Yields can be optimized by monitoring reaction progress via TLC or HPLC.

Q. How can NMR spectroscopy differentiate the N-Boc and N-methyl groups in this compound?

- In H NMR, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while the N-methyl group resonates as a singlet at ~2.8–3.0 ppm. C NMR distinguishes the Boc carbonyl carbon (~155 ppm) from the carboxylic acid carbonyl (~170 ppm). DEPT-135 experiments further confirm methylene and methyl carbons in the backbone .

Q. What safety protocols are critical when handling this compound?

- Use personal protective equipment (PPE) to avoid inhalation or skin contact. Ensure adequate ventilation and avoid dust formation. Store at 2–8°C in a moisture-free environment to prevent decomposition. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for ingestion .

Q. Which purification techniques effectively isolate this compound from synthetic by-products?

- Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes unreacted starting materials. Recrystallization using ethanol/water mixtures improves purity. For challenging separations, preparative HPLC with a C18 column and acidic mobile phase (0.1% TFA) resolves structurally similar impurities .

Advanced Research Questions

Q. How do solvent polarity and storage temperature affect the compound’s stability?

- Polar aprotic solvents (e.g., DMF, DMSO) accelerate Boc group hydrolysis under acidic or basic conditions. Long-term stability is best in inert, anhydrous solvents (e.g., dry THF) at 2–8°C. Degradation studies via accelerated thermal analysis (40–60°C) and mass spectrometry can identify decomposition pathways, such as tert-butyl group loss .

Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?

- Discrepancies between theoretical and observed H NMR peaks may arise from rotameric equilibria of the N-methyl group. Variable-temperature NMR (e.g., 25–60°C) or COSY/NOESY experiments clarify dynamic behavior. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion integrity, while IR spectroscopy validates carbonyl functionalities .

Q. How can chiral synthesis of this compound be optimized to achieve high enantiomeric excess (ee)?

- Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic methods (e.g., organocatalysts) can control stereochemistry. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) evaluates ee. For scalable production, enzymatic resolution with lipases or esterases selectively hydrolyzes undesired enantiomers .

Q. What biological assays are suitable for studying its interactions with protein targets?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to receptors like G-protein-coupled receptors (GPCRs). Cell-based assays (e.g., luciferase reporters) assess functional activity. For neuroprotection studies, primary neuron cultures exposed to oxidative stress (HO) can evaluate compound efficacy via viability assays (MTT or Calcein-AM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.